molecular formula C6H5Cl2NO B596850 3,5-Dichloro-4-methoxypyridine CAS No. 17228-73-8

3,5-Dichloro-4-methoxypyridine

Cat. No. B596850
CAS RN: 17228-73-8
M. Wt: 178.012
InChI Key: OKLLCBHMGGNTKF-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4-methoxypyridine” is a chemical compound with the molecular formula C6H5Cl2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-methoxypyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has two chlorine atoms attached at the 3rd and 5th positions and a methoxy group (-OCH3) at the 4th position .


Chemical Reactions Analysis

While specific chemical reactions involving “3,5-Dichloro-4-methoxypyridine” are not found in the search results, similar compounds have been used in various chemical reactions. For example, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine has been used in reactions with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide .


Physical And Chemical Properties Analysis

“3,5-Dichloro-4-methoxypyridine” is a solid at room temperature . It has a molecular weight of 178.02 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Nitropyridines : 3-Methoxy-5-chloro-2,6-dinitropyridine was synthesized from 3,5-dichloropyridine, highlighting its use in the production of nitropyridines, which are valuable intermediates in organic synthesis (Jianlong, 2007).

  • Nitration Studies : The preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding mononitration and dinitration products, demonstrate its potential in creating structurally diverse pyridines (Bissell & Swansiger, 1987).

  • Gastric-Acid Inhibiting Compounds : It's used as a building block for the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important compound for creating gastric-acid inhibiting drugs (Mittelbach et al., 1988).

  • Synthesis of Diaminonitropyridine : The conversion of 3,5-dichloropyridine to 3-methoxy-5,6-diamino-2-nitropyridine, a process involving substitution, oxidation, nitration, and ammoniation, indicates its versatility in chemical transformations (Jun, 2007).

  • Precursor for Pyridynes : It serves as a precursor for 2,3-pyridyne, a reactive intermediate in organic synthesis, as demonstrated by the use of 2-chloro-4-methoxypyridine (Walters & Shay, 1995).

  • Stability of Imino Macrocycles : 4-Methoxypyridine-2,6-dicarbaldehyde, closely related to 3,5-Dichloro-4-methoxypyridine, shows remarkable stability in water, suggesting potential applications in macrocyclic chemistry (Saggiomo & Lüning, 2008).

  • Reactivity with Methoxide and Methanethiolate : The compound's reactions with sodium methoxide and methanethiolate ion in dimethylformamide offer insights into its chemical reactivity and potential applications in synthesis (Testaferri et al., 1985).

Safety And Hazards

The safety information for “3,5-Dichloro-4-methoxypyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3,5-dichloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLLCBHMGGNTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856689
Record name 3,5-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-methoxypyridine

CAS RN

17228-73-8
Record name 3,5-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AR Katritzky, JD Rowe, SK Roy - Journal of the Chemical Society B …, 1967 - pubs.rsc.org
Chlorine atoms α to the nitrogen displace the tautomeric equilibrium of pyridones significantly in favour of the hydroxypyridine form, whereas chlorine atoms in other positions have …
Number of citations: 40 pubs.rsc.org

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